molecular formula C18H20ClNOS B1583700 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol CAS No. 4295-65-2

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Cat. No.: B1583700
CAS No.: 4295-65-2
M. Wt: 333.9 g/mol
InChI Key: YJINNJOMTOJZBH-UHFFFAOYSA-N
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Description

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a chemical compound with a complex structure that includes a thioxanthene core substituted with a chloro group and a dimethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving appropriate starting materials such as biphenyl derivatives and sulfur sources.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is attached through a nucleophilic substitution reaction, where a suitable alkylating agent such as 3-dimethylaminopropyl chloride is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioxanthene core to a more reduced form.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols); often in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioxanthene derivatives.

    Substitution: Substituted thioxanthene derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene
  • 9-(3-(Dimethylamino)propyl)-thioxanthene-9-ol
  • 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthene

Uniqueness

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-9-8-13(19)12-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINNJOMTOJZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863359
Record name 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-65-2
Record name 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-(3-(dimethylamino)propyl)thioxanthen-9-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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